N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
The compound N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a pyrazinone core substituted with a 3-chlorophenyl group and an acetamide side chain modified with a benzyl moiety.
Properties
IUPAC Name |
N-benzyl-2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-15-7-4-8-16(11-15)23-10-9-21-18(19(23)25)26-13-17(24)22-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBUDYFZYDCJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
Retrosynthetic Analysis
The preparation of N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can be approached through several retrosynthetic disconnections:
- Nucleophilic substitution between a 2-halopyrazine derivative and a sulfanyl acetamide
- Thiol-based coupling of a 2-mercaptopyrazine with an α-haloacetamide
- Amidation of the corresponding carboxylic acid with benzylamine
- Pyrazine ring formation with pre-installed sulfanyl acetamide side chain
Key Intermediates
The synthesis typically proceeds through several key intermediates:
- 4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-thiol or its equivalent
- 2-chloro-N-benzylacetamide or related α-haloacetamides
- 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetic acid
Method I: Thiol-Haloacetamide Coupling Approach
Synthetic Pathway
This method involves the reaction of 4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-thiol with N-benzyl-2-chloroacetamide in the presence of a suitable base.
Preparation of 4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-thiol
Method II: Acyl Substitution Route
Synthetic Pathway
This method involves preparation via acylation of the thiol group followed by amidation with benzylamine.
Synthesis of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetic acid
- React 4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-thiol (1 equivalent) with chloroacetic acid (1.2 equivalents) in the presence of K₂CO₃ (2 equivalents) in acetone
- Reflux for 4-5 hours, cool, and acidify to pH 2 with dilute HCl
- Collect the precipitated product by filtration, wash with water, and dry
Amidation with Benzylamine
The carboxylic acid intermediate is converted to the corresponding amide through activation followed by reaction with benzylamine:
- Convert the acid to an acid chloride using thionyl chloride (1.5 equivalents) in dichloromethane with a catalytic amount of DMF
- React the acid chloride with benzylamine (1.2 equivalents) in the presence of triethylamine (1.5 equivalents) at 0-5°C
- Allow the reaction to warm to room temperature and stir for 2-3 hours
- Work up and purify by column chromatography or recrystallization
Mechanistic Considerations
The reaction proceeds through nucleophilic substitution at the α-carbon of chloroacetic acid by the thiolate, followed by activation of the carboxylic acid and nucleophilic attack by benzylamine on the activated carbonyl. This approach allows for more diverse structural variations through modification of either the thiol component or the amine component.
Method III: One-pot Sulfanyl Acetamide Formation
Synthetic Pathway
This approach represents a more efficient route by generating the sulfanyl acetamide moiety in a single operation:
- Generate the thiolate of 4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-thiol using potassium carbonate in DMF
- Form the α-haloacetamide in situ by reacting benzylamine with chloroacetyl chloride
- Combine the two reactive intermediates and stir at room temperature for 4-6 hours
- Filter the precipitated potassium chloride, concentrate the filtrate, and purify the product
Reaction Efficiency
Table 2: Comparative efficiency of synthetic methods
| Method | Overall Steps | Total Reaction Time (h) | Overall Yield (%) | Purity (%) |
|---|---|---|---|---|
| I | 3 | 14-16 | 54-62 | >95 |
| II | 4 | 16-20 | 48-56 | >96 |
| III | 2 | 8-10 | 60-68 | >94 |
Method III offers the advantage of fewer steps and shorter overall reaction time while maintaining good yield and purity. This approach is particularly suitable for larger-scale synthesis and process development.
Method IV: Disulfide-Based Approach
Synthetic Pathway
This method utilizes a disulfide intermediate for the preparation of the target compound:
- Prepare the appropriate disulfide derivative from 4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-thiol using mild oxidizing agents
- React the disulfide with a reducing agent in the presence of N-benzyl-2-chloroacetamide
- The in situ generated thiolate reacts with the α-haloacetamide to form the desired product
Reaction Conditions
The reaction typically employs:
- Sodium borohydride as the reducing agent
- THF or methanol as the solvent
- Room temperature or slight warming (25-40°C)
- Reaction time of 4-6 hours
This method provides a cleaner reaction profile and minimizes the formation of side products that often accompany direct thiolate generation and alkylation.
Specialized Methods for Scale-Up Production
Continuous Flow Synthesis
For larger-scale production, continuous flow methods offer several advantages:
- Improved heat transfer and temperature control
- Better mixing and reaction consistency
- Enhanced safety for handling reactive intermediates
- Potential for in-line purification
The process involves:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the coupling reaction:
- Combine 4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-thiol, N-benzyl-2-chloroacetamide, and K₂CO₃ in DMF
- Irradiate at 120°C (80-100W) for 10-15 minutes
- Cool, pour into ice water, and collect the precipitate
- Purify by recrystallization from ethanol
This method reduces reaction time from hours to minutes while maintaining comparable yields.
Purification and Characterization
Purification Methods
The crude product can be purified using several techniques:
- Recrystallization from ethanol or ethanol/water mixtures
- Column chromatography using silica gel with dichloromethane/methanol (95:5) as eluent
- Preparative HPLC for analytical grade purity
Characterization Data
Table 3: Physicochemical properties of this compound
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | 158-160 |
| Molecular Weight (g/mol) | 411.89 |
| Log P | 3.78 |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |
| λmax (nm) | 285 |
Spectral data typically includes:
Analytical Considerations and Quality Control
Impurity Profiles
Common impurities in the synthesis include:
- Unreacted starting materials
- Disulfide byproducts from thiol oxidation
- Hydrolysis products of the acetamide moiety
- Dimeric coupling products
Careful control of reaction parameters, particularly temperature and exposure to oxygen, is essential to minimize impurity formation. HPLC analysis typically employs C18 columns with acetonitrile/water gradients for impurity profiling.
Stability Studies
The compound shows good stability under normal storage conditions but may be sensitive to:
- Strong oxidizing agents (potential oxidation of the sulfur)
- Strongly basic conditions (potential hydrolysis of the amide)
- High temperatures (>150°C) leading to decomposition
Recommended storage conditions include temperature below 25°C in tightly closed containers protected from light and moisture.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrazinone moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with key analogs based on substituent variations, molecular properties, and crystallographic data.
Substituent Variations and Molecular Properties
Notes:
- † Estimated based on BG14924’s molecular weight (401.87) with substitution adjustments.
- ‡ Predicted using the logP of G195-0139 (2.2172) and the hydrophobic contribution of chlorine vs. methyl.
Key Observations:
Chlorine’s steric and electronic effects may alter dihedral angles between the pyrazine and aryl rings, affecting molecular packing and solubility .
Acetamide N-Substituents :
Hydrogen Bonding and Crystallographic Behavior
Evidence from related sulfanyl acetamides (e.g., compounds in ) reveals:
- Intramolecular Hydrogen Bonds : Formation of S(7) ring motifs via N–H···N interactions stabilizes the planar conformation of the pyrazine-acetamide backbone .
- Intermolecular Interactions : Inversion dimers (R₂²(8) motifs) and layered structures mediated by N–H···O and C–H···O bonds are common, influencing crystal packing and melting points .
Biological Activity
N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, molecular interactions, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C18H18ClN3OS
- SMILES : CC(=O)N(Cc1ccccc1)S(=O)(=O)c2c(c(Cl)cc(c2)C(=O)N)N
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. This compound exhibits significant activity against various cancer cell lines, particularly through the inhibition of key signaling pathways involved in tumor growth.
- Cell Viability Studies :
- Mechanism of Action :
Other Biological Activities
Beyond anticancer effects, the compound may possess other pharmacological properties:
- Antimicrobial Activity : Preliminary tests suggest that the compound may exhibit antimicrobial effects against various bacterial strains, although detailed studies are required to confirm this activity.
- Anti-inflammatory Effects : There is emerging evidence indicating that similar compounds within this chemical class may possess anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazinone core via cyclization of substituted diaminopyrazines under reflux with acetic acid .
- Step 2 : Thiolation of the pyrazinone using Lawesson’s reagent or thiourea derivatives to introduce the sulfanyl group .
- Step 3 : Coupling the sulfanyl intermediate with N-benzyl-2-chloroacetamide via nucleophilic substitution in polar aprotic solvents (e.g., DMF) at 60–80°C . Critical conditions : Strict temperature control, anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amide bond integrity. Aromatic protons in the 3-chlorophenyl group appear as doublets (δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₅ClN₃O₂S) .
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis, particularly for the sulfanyl-acetamide coupling step?
- Solvent optimization : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions .
- Catalyst screening : Use K₂CO₃ instead of NaH for milder base conditions, improving selectivity .
- Kinetic studies : Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) to identify ideal quenching points .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?
- Assay standardization : Use ATP concentration titrations (10–1000 μM) to control for variable kinase activity .
- Negative controls : Include structurally analogous inactive compounds (e.g., N-benzyl derivatives lacking the sulfanyl group) to isolate target-specific effects .
- Meta-analysis : Compare datasets using tools like Prism® to identify outliers caused by solvent (DMSO vs. ethanol) or cell line variability .
Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Docking studies : The 3-chlorophenyl group occupies hydrophobic pockets in kinase active sites, while the sulfanyl-acetamide moiety forms hydrogen bonds with conserved lysine residues .
- Mutagenesis validation : Replace Lys123 in target kinases with alanine to confirm binding dependency .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd ≈ 1–10 μM) and stoichiometry .
Q. What strategies are effective for resolving structural ambiguities in crystallographic studies?
- Co-crystallization : Use protein targets (e.g., CDK2) soaked with the compound at 10 mM concentration .
- Synchrotron radiation : High-resolution X-ray diffraction (≤1.8 Å) resolves electron density for the sulfanyl group .
- DFT calculations : Compare experimental and computed bond lengths (C-S: ~1.8 Å) to validate geometry .
Methodological Considerations
Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitution reactions?
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states, accelerating substitution rates by 2–3× compared to ethanol .
- Protic solvents (MeOH, H₂O) : Induce side reactions (e.g., hydrolysis of the acetamide group) at >50°C .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
